Antifungal protein 2 large subunit Antifungal protein 2 large subunit
Brand Name: Vulcanchem
CAS No.:
VCID: VC3676403
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Antifungal protein 2 large subunit

CAS No.:

Cat. No.: VC3676403

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Antifungal protein 2 large subunit -

Specification

Introduction

Structural Characteristics and Properties

The antifungal protein 2 large subunit is primarily derived from various fungal species, particularly filamentous fungi. It is characterized by its relatively low molecular weight and distinctly cationic nature, which facilitates its interaction with negatively charged components of fungal cell membranes. The protein typically functions as part of a larger complex, working in synergy with a smaller subunit to enhance its antifungal efficacy against a diverse range of pathogenic fungi.

Molecular Structure

The molecular structure of antifungal protein 2 resembles other antifungal proteins from filamentous fungi. Studies on related proteins such as Penicillium expansum Antifungal Protein A (PeAfpA) indicate these proteins possess specific physical properties including molecular weights around 6-7 kDa and high isoelectric points (pI) that contribute to their functionality . PeAfpA, for example, has a molecular weight of 6.64 kDa with a pI of 9.48, characteristics that are likely shared with other antifungal proteins in this class .

Structural Homology

Antifungal protein 2 large subunit shares significant structural homology with other antifungal proteins. For instance, the AFPNN5353 variant from Aspergillus giganteus exhibits over 90% identity with other Aspergillus giganteus antifungal proteins, while sharing lower identity percentages with proteins from other species such as Penicillium chrysogenum (42%) and Aspergillus niger (27%) . This structural conservation across species suggests evolutionary importance and functional significance of these antifungal proteins.

Mechanisms of Antifungal Action

The antifungal activity of antifungal protein 2 large subunit involves multiple mechanisms targeting various cellular components and processes in fungi. Understanding these mechanisms is crucial for developing effective antifungal treatments and strategies.

Cell Wall and Membrane Interactions

The primary mode of action for antifungal protein 2 large subunit involves direct interaction with fungal cell walls and membranes. Research on similar proteins indicates they initially interact with the outer cell wall before potentially penetrating into the cell . For instance, PeAfpA from Penicillium expansum demonstrates an ability to penetrate yeast cell walls, confirming the role of the cell wall in protein-fungal interactions .

Studies on AFPNN5353 from Aspergillus giganteus have shown that antifungal proteins can significantly impair growth in target fungi, with protective effects observed when osmotic stabilizers like sorbitol are added to the growth medium, suggesting cell wall integrity disruption as a key mechanism .

Signaling Pathway Modulation

Antifungal protein 2 large subunit affects multiple cellular signaling pathways within target fungi:

  • Cell Wall Integrity Pathway (CWIP): Studies have confirmed the involvement of the cell wall integrity pathway in the response to antifungal proteins. When exposed to PeAfpA, yeast cells show significant activation of this pathway as part of their defense mechanism .

  • cAMP-PKA Signaling: This pathway appears to play a significant role in the antifungal protein killing mechanism. Research indicates that antifungal proteins may interfere with protein kinase A (PKA) activity, as demonstrated in studies with Aspergillus fumigatus G protein α subunits .

  • Calcium Signaling: Calcium (Ca²⁺) signaling has been identified as an important component in the mechanistic function of antifungal proteins. For example, AFPNN5353 treatment increases cytosolic free Ca²⁺ levels in Aspergillus niger cells, and supplementation with CaCl₂ can counteract protein toxicity .

  • Phosphatidylinositol Metabolism: Recent research has revealed the involvement of phosphatidylinositol metabolism in fungal defense strategies against antifungal proteins like PeAfpA .

Comparative Analysis with Other Antifungal Proteins

Antifungal protein 2 large subunit shares functional and structural similarities with various other antifungal proteins, though each possesses unique characteristics that influence their specific antifungal activities.

Comparison of Key Antifungal Proteins

The following table compares several notable antifungal proteins that share similarities with antifungal protein 2 large subunit:

Antifungal ProteinSource OrganismKey CharacteristicsPrimary Mechanisms
Antifungal Protein from Aspergillus giganteusAspergillus giganteusHigh potency against filamentous fungiModulates cell wall composition; disrupts plasma membrane integrity
Penicillium expansum Antifungal Protein A (PeAfpA)Penicillium expansumEffective against both plant and human pathogensCell-penetrating protein; activates cell wall integrity pathway; involves cAMP-PKA signaling
Neosartorya fischeri Antifungal Protein 2 (NFAP2)Neosartorya fischeriMost potent anti-yeast activity (MIC 0.2-1.5 μg/mL)Disrupts plasma membrane integrity
Antifungal Protein from Radish SeedsRaphanus sativusContains homologous proteins with distinct mechanismsEffective against plant pathogens

Species-Specific Variations

The efficacy and mechanism of action of antifungal proteins vary significantly between different fungal species. For instance, while NFAP2 from Neosartorya fischeri shows remarkable potency against yeasts but limited activity against filamentous fungi, PeAfpA from Penicillium expansum demonstrates broader activity against both yeast and filamentous fungi . These variations reflect evolutionary adaptations and specialized functions of these proteins in their native environments.

Applications in Medicine and Agriculture

The antifungal protein 2 large subunit and related proteins demonstrate significant potential for applications in both medical and agricultural contexts.

Medical Applications

In the medical field, antifungal protein 2 large subunit shows promise for developing new antifungal treatments. Studies on similar proteins like PeAfpA have demonstrated activity against human fungal pathogens, including Candida albicans . The increasing resistance of pathogenic fungi to conventional antifungal drugs makes these proteins particularly valuable as potential alternative therapeutic agents.

Research has shown that antifungal proteins can be effective in three-dimensional skin infection models, suggesting potential applications in treating dermatological fungal infections . Additionally, the lack of cytotoxicity observed with proteins like PeAfpA enhances their potential for medical applications .

Agricultural Applications

In agriculture, antifungal protein 2 large subunit and related proteins show significant potential for crop protection. Several studies have demonstrated the efficacy of antifungal proteins against fungi that cause postharvest decay and plant diseases . Their application could potentially reduce reliance on chemical fungicides, offering more environmentally friendly alternatives for crop protection.

These proteins also show activity against mycotoxin-producing fungal strains, suggesting potential applications in food preservation and safety . By preventing the growth of fungi that produce harmful mycotoxins, these proteins could contribute to improving food security and reducing health risks associated with mycotoxin contamination.

Research Methodologies and Techniques

Understanding the methods used to study antifungal protein 2 large subunit provides insight into how knowledge about this protein has been developed and continues to evolve.

Protein Synthesis and Purification

The synthesis and purification of antifungal proteins for research typically involves recombinant expression systems that allow for the production of sufficient quantities of pure protein. These methods enable detailed structural and functional studies that would be difficult with naturally extracted proteins due to limited availability.

Analytical Techniques

Multiple analytical techniques have been employed to characterize antifungal protein 2 large subunit and related proteins:

  • Transcriptional Profiling: This technique has been used to understand how fungi respond to antifungal proteins at the genetic level, revealing defense mechanisms and affected pathways .

  • Deletion Mutant Analysis: Studies using genomic deletion collections, particularly in Saccharomyces cerevisiae, have helped identify genes and pathways involved in sensitivity or resistance to antifungal proteins .

  • Confocal Microscopy: This imaging technique has been crucial for visualizing protein internalization and interaction with fungal cells. Using fluorescently labeled proteins (e.g., BODIPY-labeled PeAfpA), researchers have been able to track the movement and localization of antifungal proteins within fungal cells .

  • Minimum Inhibitory Concentration (MIC) Determination: This technique measures the lowest concentration of an antifungal protein required to inhibit visible growth of a fungus, providing a standardized measure of antifungal activity .

Current Challenges and Future Perspectives

While antifungal protein 2 large subunit shows significant promise, several challenges and opportunities exist for future research and applications.

Challenges in Development and Application

Several challenges currently limit the widespread application of antifungal protein 2 large subunit:

  • Production Scale-Up: Developing cost-effective methods for large-scale production remains a significant challenge for practical applications.

  • Stability and Formulation: Ensuring protein stability in various environmental conditions and developing effective formulations for specific applications require further research.

  • Regulatory Considerations: As with any new bioactive compound, regulatory approval processes present significant hurdles for commercialization.

Future Research Directions

Several promising research directions could enhance our understanding and application of antifungal protein 2 large subunit:

  • Structural Optimization: Understanding the structure-function relationship could lead to the development of modified proteins with enhanced stability or activity.

  • Combination Therapies: Investigating synergistic effects with conventional antifungal drugs or other bioactive compounds could lead to more effective treatment strategies.

  • Resistance Development: Studying potential mechanisms of resistance development in target fungi is crucial for long-term efficacy.

  • Expanded Target Range: Exploring activity against a broader range of pathogenic fungi could identify new applications and target species.

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